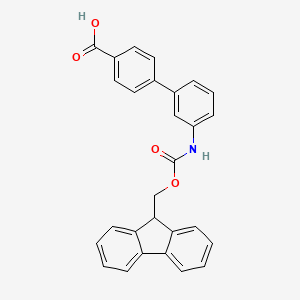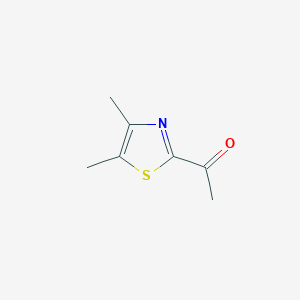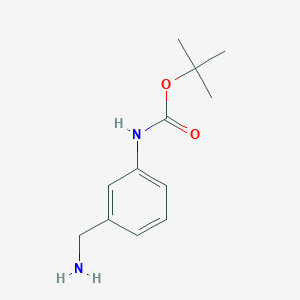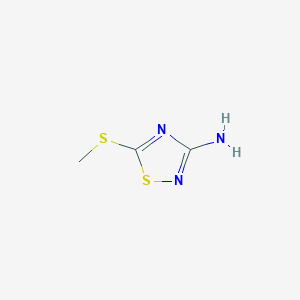
4-叔丁基苄基硫醇
描述
4-tert-Butylbenzyl mercaptan (BBSH) is a chemical compound that has been utilized in the synthesis of small silver clusters. These clusters, with an average diameter of 1.2 nm, can be converted into stable, monodisperse clusters measuring approximately 2.1 nm through a ripening process involving an excess amount of BBSH. The resulting silver clusters have been characterized with an approximate chemical composition of Ag(∼280)(SBB)(∼120) .
Synthesis Analysis
The synthesis of compounds related to 4-tert-Butylbenzyl mercaptan involves a multi-step process starting from 4-tert-butylcyclohexanone. A new monomer, 1,1-bis(4-amino-3-mercaptophenyl)-4-tert-butylcyclohexane dihydrochloride, which contains the bulky pendant 4-tert-butylcyclohexylidene group, was synthesized through this method. The chemical structure of the synthesized monomer was thoroughly characterized using various techniques such as 1H NMR, 13C NMR, MS, FTIR, and EA .
Molecular Structure Analysis
The molecular structure of the synthesized monomer related to BBSH is complex, bearing a bulky pendant group. The detailed structural characterization was achieved through nuclear magnetic resonance (NMR), mass spectrometry (MS), Fourier-transform infrared spectroscopy (FTIR), and elemental analysis (EA), ensuring the correct synthesis of the monomer .
Chemical Reactions Analysis
The monomer synthesized from 4-tert-butylcyclohexanone was further used to prepare aromatic poly(bisbenzothiazole)s (PBTs V) through direct polycondensation with various aromatic dicarboxylic acids. This reaction resulted in polymers with inherent viscosities ranging from 0.63 to 2.17 dL/g, indicating the formation of high-molecular-weight compounds .
Physical and Chemical Properties Analysis
The polymers derived from the monomer related to BBSH exhibited good solubility and thermal stability. They were soluble in various polar solvents and showed high decomposition temperatures ranging from 495 to 534°C in a nitrogen atmosphere, as determined by thermogravimetric analysis. X-ray diffraction studies confirmed that all the PBTs V were amorphous. The UV absorption spectra of these polymers varied, with λmax ranging from 334 to 394 nm. Additionally, the polymers displayed fluorescence emission peaks between 423 to 475 nm with varying intensity, indicating potential applications in optoelectronic devices .
科学研究应用
金属簇的合成
4-叔丁基苄基硫醇用作金属簇合成中的配体。 这种应用在材料科学领域至关重要,因为这些簇由于其独特的性质,可以在各种工业和技术应用中发挥作用 .
电压门控钠通道抑制剂
该化合物参与了 N-Me-氨基嘧啶酮衍生物的制备,这些衍生物作为 Nav1.7(一种电压门控钠通道)的强效状态依赖性抑制剂。 这对药理学具有重要意义,特别是在开发与这些通道相关的疾病治疗方法方面 .
有机化学反应
它用作立体选择性硫脲催化的硫代迈克尔加成和亲核取代反应的反应物。 这些反应是有机合成的基础,有助于创建各种有机化合物 .
催化
该化合物用于脲催化的反式硫酯化和 Sc 催化的迈克尔加成反应。 这些催化过程对于高效和选择性地生产各种化学产品非常重要 .
交叉偶联反应
它也用于铜催化的脱羧交叉偶联反应。 这种应用在合成化学领域意义重大,它有助于复杂分子的形成 .
硫醇的合成
4-叔丁基苄基硫醇在各种其他硫醇的合成中发挥作用。 硫醇在化学工业中有着广泛的应用,包括制药和农用化学品 .
作用机制
Target of Action
4-tert-Butylbenzyl mercaptan, also known as (4-tert-butylphenyl)methanethiol, primarily targets the voltage-gated sodium channel Nav1.7 . This channel is a key control point for pain perception, making it a potential target for a new generation of analgesics .
Mode of Action
The interaction of 4-tert-Butylbenzyl mercaptan with its target, the Nav1.7 channel, results in the inhibition of this channel This inhibition is state-dependent, meaning it depends on the state of the channel (open, closed, or inactivated) The exact molecular interactions between 4-tert-Butylbenzyl mercaptan and the Nav1
Biochemical Pathways
The inhibition of the Nav1.7 channel by 4-tert-Butylbenzyl mercaptan affects the transmission of pain signals . The Nav1.7 channel plays a crucial role in the generation and conduction of action potentials in neurons. By inhibiting this channel, 4-tert-Butylbenzyl mercaptan can potentially reduce the perception of pain.
Result of Action
The molecular and cellular effects of 4-tert-Butylbenzyl mercaptan’s action primarily involve the reduction of pain signal transmission . By inhibiting the Nav1.7 channel, this compound can potentially decrease the excitability of pain-sensing neurons, thereby reducing the perception of pain.
安全和危害
4-tert-Butylbenzyl mercaptan is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
未来方向
属性
IUPAC Name |
(4-tert-butylphenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYKSYBJKIMANV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373791 | |
| Record name | 4-tert-Butylbenzyl mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49543-63-7 | |
| Record name | 4-tert-Butylbenzyl mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-tert-butylphenyl)methanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-tert-Butylbenzyl mercaptan in synthesizing metal nanoclusters?
A: 4-tert-Butylbenzyl mercaptan acts as a stabilizing ligand, binding to the surface of silver or gold nanoclusters and preventing their aggregation. [, , ] This protective layer allows for the controlled growth of atomically precise clusters with specific numbers of metal atoms and ligands.
Q2: How does the structure of 4-tert-Butylbenzyl mercaptan influence its stabilizing properties?
A: The structure of 4-tert-Butylbenzyl mercaptan features a sulfur atom with a strong affinity for gold and silver. This sulfur atom forms a strong bond with the metal atoms on the cluster surface. The bulky tert-butylbenzyl group provides steric hindrance, preventing the clusters from coming too close and aggregating. [, ]
Q3: Can you provide an example of a specific nanocluster synthesized using 4-tert-Butylbenzyl mercaptan and its potential application?
A: One example is the Ag56Se13S15 cluster protected with 4-tert-Butylbenzyl mercaptan. This cluster exhibits strong luminescence with a quantum yield of 21%. [] The cluster’s emission is selectively quenched by mercuric ions (Hg2+), making it a potential candidate for developing highly sensitive mercury sensors. []
Q4: Are there any analytical techniques used to characterize nanoclusters synthesized with 4-tert-Butylbenzyl mercaptan?
A4: Yes, researchers utilize a variety of techniques to characterize these nanoclusters. These include:
- Mass Spectrometry (MS): Used to determine the exact mass of the clusters, providing information on the number of metal atoms and ligands. [, , ]
- Elemental Analysis: Confirms the elemental composition and stoichiometry of the synthesized clusters. []
- X-ray Diffraction (XRD): Reveals the arrangement of atoms within the cluster and provides insight into their crystal structure. []
- Transmission Electron Microscopy (TEM): Allows for the visualization of the size and shape of the nanoclusters. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



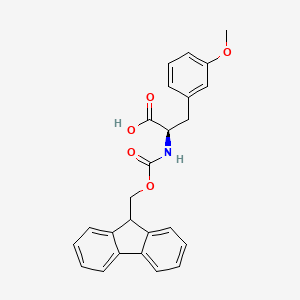
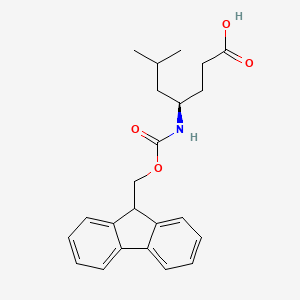
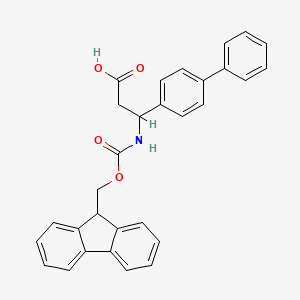

![Tetradecanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-](/img/structure/B1334015.png)
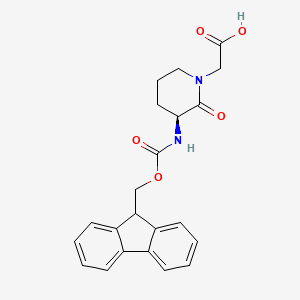
![Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid](/img/structure/B1334018.png)
![(2S,5S)-Fmoc-5-amino-1,2,4,5,6,7-hexahydro-azepino [3,2,1-HI] indole-4-one-2-carboxylic acid](/img/structure/B1334019.png)
